Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl-
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Overview
Description
Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- typically involves the oxidative coupling of 5,5′-arylmethylenebis-(6-alkylamino-3-methyluracils) with diethyl azodiformate . This reaction is carried out under specific conditions to ensure the formation of the desired product. The process involves the condensation of 6-alkylamino-3-methyluracils and arenecarbaldehydes, followed by oxidative coupling.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can oxidize amines to carbonyl compounds under aqueous conditions.
Reduction: It can be reduced to its corresponding dihydro derivatives under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Aqueous conditions with 5-deazaflavin as the oxidizing agent.
Reduction: Alkaline conditions in the dark to yield the corresponding carbonyl compounds.
Major Products Formed
Oxidation: Carbonyl compounds.
Reduction: Dihydro derivatives.
Scientific Research Applications
Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- has several scientific research applications:
Biological Fluorescence Microscopy: Used as a fluorescent probe molecule for imaging and cell fluorescence staining experiments.
Cancer Research: Evaluated for its cytotoxic activities against human cancer cell lines and its potential as an MDM2 ubiquitin ligase inhibitor.
Environmental Chemistry: Used in environmentally benign protocols for the synthesis of biologically important derivatives.
Mechanism of Action
The specific mechanism of action for Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- is not well-documented. its effects are likely mediated through interactions with molecular targets and pathways involved in cellular processes, such as oxidative stress and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione, 10-ethyl-3-methyl-: Known for its use as a fluorescent probe molecule.
5-Deazaflavin: Used in oxidation reactions and as a fluorescent probe.
Uniqueness
Pyrimido[4,5-b]quinolin-5(10H)-one, 2,4-diamino-10-methyl- stands out due to its specific structural properties and its applications in both biological imaging and cancer research. Its ability to act as a fluorescent probe and its potential as an enzyme inhibitor make it a unique compound in scientific research.
Properties
CAS No. |
154016-32-7 |
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Molecular Formula |
C12H11N5O |
Molecular Weight |
241.25 g/mol |
IUPAC Name |
2,4-diamino-10-methylpyrimido[4,5-b]quinolin-5-one |
InChI |
InChI=1S/C12H11N5O/c1-17-7-5-3-2-4-6(7)9(18)8-10(13)15-12(14)16-11(8)17/h2-5H,1H3,(H4,13,14,15,16) |
InChI Key |
PQCNSJFEGYRSRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C(N=C(N=C31)N)N |
Origin of Product |
United States |
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